4-Cyanobenzyl bromide
Overview
Description
Mechanism of Action
Target of Action
4-Cyanobenzyl bromide is primarily used as an intermediate in pharmaceutical production . It is utilized in the synthesis of a series of piperidine-linked aromatic diimidazolines . These compounds have been synthesized as conformationally restricted congeners of the anti-Pneumocystis carinii (PCP) drug, Pentamidine . Therefore, the primary targets of this compound are likely to be the same as those of Pentamidine.
Mode of Action
Pentamidine is known to interfere with the biosynthesis of DNA, RNA, phospholipids, and proteins in the mitochondria of the target organisms .
Biochemical Pathways
This compound is involved in the synthesis of piperidine-linked aromatic diimidazolines . These compounds are designed to inhibit the growth of Pneumocystis carinii, a fungus responsible for Pneumocystis pneumonia in immunocompromised individuals
Pharmacokinetics
It is known that the compound is a white solid with a melting point of 113-117°c, and it is insoluble in water at 20°c . It is stable under normal temperatures and pressures and should be stored at 0-5°C .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as an intermediate in the synthesis of Pentamidine-like compounds. These compounds are designed to inhibit the growth of Pneumocystis carinii, thereby preventing or treating Pneumocystis pneumonia .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under normal temperatures and pressures, but it should be stored at 0-5°C to maintain its stability . Its solubility is also affected by the medium, as it is insoluble in water but soluble in chloroform and methanol .
Biochemical Analysis
Biochemical Properties
It is known to be used for the synthesis of a series of piperidine-linked aromatic diimidazolines . These compounds have been synthesized as conformationally restricted congeners of the anti-Pneumocystis carinii (PCP) drug, Pentamidine .
Cellular Effects
It is known that the compound is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Molecular Mechanism
It is known that the compound is a benzyl halide . Benzyl halides are known to be reactive and can participate in various chemical reactions, including nucleophilic substitution reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
4-Cyanobenzyl bromide can be synthesized through several methods:
Method A: This method involves the bromination of p-cyanotoluene using N-bromosuccinimide (NBS) as the brominating agent.
Method B: Another approach uses 4-cyanobenzyl alcohol as the starting material. This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
4-Cyanobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can also undergo palladium-catalyzed coupling reactions to form complex organic molecules.
Formation of Ligands: This compound is used in the synthesis of ligands containing chelating groups, which are essential in coordination chemistry.
Scientific Research Applications
4-Cyanobenzyl bromide has a wide range of applications in scientific research:
Organic Synthesis: It is a valuable reagent in organic synthesis, used to introduce the 4-cyanobenzyl group into various molecules.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-Pneumocystis carinii (PCP) activity.
Catalysis: It acts as a catalyst in organic reactions, facilitating the formation of complex organic structures.
Material Science: This compound is used in the development of new materials, including polymers and supramolecular structures.
Comparison with Similar Compounds
4-Cyanobenzyl bromide can be compared with other similar compounds, such as:
2-Cyanobenzyl bromide: This compound has the cyano group in the ortho position relative to the bromine atom.
3-Cyanobenzyl bromide: Here, the cyano group is in the meta position.
4-Bromomethylbenzonitrile: This is another name for this compound, highlighting its structural similarity to other benzyl bromides.
Properties
IUPAC Name |
4-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFTCYAQPPZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864744 | |
Record name | Benzonitrile, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17201-43-3 | |
Record name | 4-Cyanobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17201-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017201433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanobenzyl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-p-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(BROMOMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV332B84ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Cyanobenzyl bromide a useful reagent in organic synthesis?
A1: this compound serves as a valuable alkylating agent due to the reactivity of its benzylic bromide group. This reactivity enables it to participate in various reactions, including nucleophilic substitutions, forming carbon-carbon bonds and introducing the 4-cyanobenzyl group into target molecules. [, , ] This is exemplified by its use in the synthesis of N-confused porphyrins, where it reacts with the porphyrin structure to introduce a 2-NCH2-p-C6H4-CN substituent. [] Furthermore, its use extends to the creation of crown ethers, specifically mono- and bis-crown ethers, showcasing its versatility in constructing diverse molecular architectures. []
Q2: Can you provide examples of specific reactions where this compound acts as a key building block?
A2: Certainly. One example is its role in synthesizing selenium-containing heterocycles. This compound reacts with selenourea derivatives, leading to the formation of 1,3-selenazol-2-amines. [] This reaction proceeds through an alkylation step at the selenium atom of the selenourea derivative, followed by ring closure and elimination of aniline. This highlights the compound's utility in constructing complex heterocyclic systems, important for various chemical and biological applications.
Q3: Beyond its use in porphyrin and crown ether synthesis, are there other applications for this compound?
A3: Yes, its versatility extends beyond those examples. For instance, it plays a crucial role in developing stable isotope-labeled compounds. Specifically, it serves as a precursor for synthesizing stable labeled Ketamine and is a key building block in the isotopic labeling of STI571 and its metabolites. [] This emphasizes the significance of this compound in medicinal chemistry research, particularly in drug development and metabolism studies.
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